

Application Notes and Protocols for the Synthesis of 2,8-Dimethyladenosine

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Compound of Interest

Compound Name: 2,8-Dimethyladenosine

Cat. No.: B15587275

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Introduction

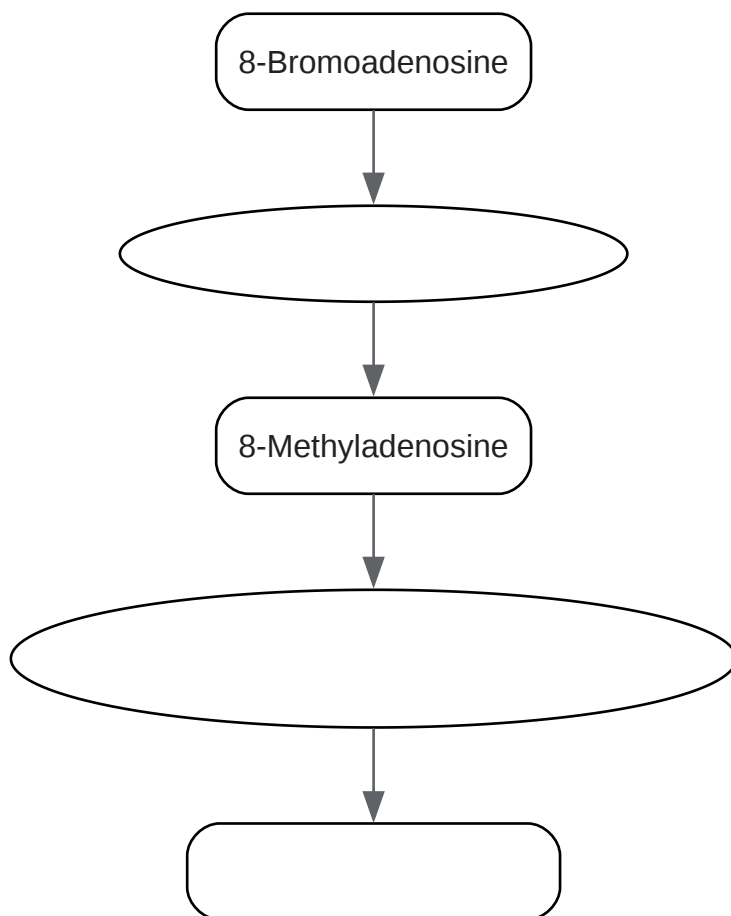
2,8-Dimethyladenosine is a disubstituted purine nucleoside of significant interest in medicinal chemistry and chemical biology. While its biological functions are not yet fully elucidated, analogous 2,8-disubstituted adenosine derivatives have been shown to act as potent and selective antagonists of adenosine receptors, particularly the A2A subtype.^{[1][2][3][4][5]} This suggests potential applications in the study and treatment of neurodegenerative disorders and as immunotherapeutic agents.^{[1][2]}

Currently, a direct, established chemical synthesis protocol for **2,8-dimethyladenosine** has not been reported in the scientific literature. However, the enzymatic synthesis of **2,8-dimethyladenosine** by the radical SAM methyltransferase Cfr has been observed in certain bacterial strains, indicating the molecule's stability and potential biological relevance.^{[6][7]}

This document provides a proposed two-step chemical synthesis pathway for **2,8-dimethyladenosine** for research purposes. The first step, the synthesis of 8-methyladenosine, is a well-established procedure. The second step, the methylation of the C2 position, is a proposed method based on modern C-H functionalization chemistry, specifically a Minisci-type radical methylation. This proposed step will require experimental optimization and validation by the end-user.

Proposed Synthetic Pathway

The proposed synthesis of **2,8-dimethyladenosine** is a two-step process starting from the commercially available 8-bromoadenosine.



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Caption: Proposed two-step synthesis of **2,8-Dimethyladenosine**.

Experimental Protocols

Step 1: Synthesis of 8-Methyladenosine from 8-Bromoadenosine

This protocol is adapted from the method described by Kitade et al. (1991).[8]

Materials:

- 8-Bromoadenosine

- Hexamethyldisilazane (HMDS)
- Ammonium sulfate
- Dry tetrahydrofuran (THF)
- Tetrakis(triphenylphosphine)palladium(0)
- Trimethylaluminum (2.0 M solution in hexanes or toluene)
- Methanol
- Ammonium chloride
- Chloroform
- Silica gel for column chromatography

Procedure:

- A mixture of 8-bromoadenosine (3 mmol, 1.038 g) and a catalytic amount of ammonium sulfate in hexamethyldisilazane (30 mL) is heated at 100°C for 8 hours.
- After cooling, any remaining insoluble material is filtered off and washed with chloroform.
- The combined filtrate is evaporated in vacuo, and the residue is dissolved in dry tetrahydrofuran (40 mL).
- Tetrakis(triphenylphosphine)palladium(0) (200 mg) is added, and the mixture is stirred under an argon atmosphere.
- Trimethylaluminum (2.0 M solution, 3 equivalents) is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC).
- The reaction is quenched by the slow addition of methanol.
- The solvent is removed under reduced pressure.

- The residue is dissolved in a mixture of methanol and a solution of ammonium chloride (0.802 g in 5 mL of water) and refluxed for 3 hours.
- The solvent is again removed under reduced pressure, and the residue is purified by silica gel column chromatography using a chloroform-methanol (10:1) eluent.
- The fractions containing the product are collected, and the solvent is evaporated to yield 8-methyladenosine.
- The product can be further purified by recrystallization from water.

Quantitative Data for Step 1:

Parameter	Value	Reference
Starting Material	8-Bromoadenosine (3 mmol)	[8]
Key Reagents	Trimethylaluminum, Pd(PPh ₃) ₄	[8]
Solvent	THF	[8]
Reaction Temperature	Room Temperature	[8]
Reaction Time	Not specified, TLC monitored	[8]
Purification Method	Silica gel chromatography	[8]
Reported Yield	62%	[8]
Melting Point	207-209°C	[8]
Mass Spectrometry (m/z)	281 (M ⁺)	[8]

Step 2 (Proposed): Synthesis of 2,8-Dimethyladenosine from 8-Methyladenosine

Disclaimer: This is a proposed protocol based on the principles of the Minisci radical alkylation and recent advances in C-H functionalization of purines.[2][9] This reaction has not been specifically reported for 8-methyladenosine and will require optimization of reaction conditions (e.g., solvent, temperature, reaction time, and stoichiometry of reagents).

Proposed Reaction Principle:

The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient aromatic ring. By protonating the purine ring of 8-methyladenosine with a strong acid, the C2 position becomes susceptible to attack by a methyl radical.

Materials:

- 8-Methyladenosine
- A source of methyl radicals (e.g., tert-butyl hydroperoxide and iron(II) sulfate, or silver nitrate and a carboxylic acid like acetic acid)
- An oxidizing agent (e.g., ammonium persulfate)
- A strong acid (e.g., sulfuric acid or trifluoroacetic acid)
- A suitable solvent (e.g., acetonitrile, water, or a biphasic system)

Proposed Procedure:

- Dissolve 8-methyladenosine (1 mmol) in a suitable solvent mixture (e.g., acetonitrile/water).
- Acidify the solution with a strong acid (e.g., sulfuric acid, 2-4 equivalents).
- Add the methyl radical precursor (e.g., iron(II) sulfate heptahydrate, 0.2 equivalents) and the oxidant (e.g., ammonium persulfate, 2-3 equivalents).
- Slowly add the methyl source (e.g., tert-butyl hydroperoxide) dropwise at a controlled temperature (e.g., 0°C to room temperature).
- Allow the reaction to proceed for several hours, monitoring the formation of the product by LC-MS.
- Upon completion, neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution).
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate or butanol).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by preparative HPLC or silica gel chromatography to isolate **2,8-dimethyladenosine**.

Characterization:

The final product should be characterized by high-resolution mass spectrometry (HRMS) and ^1H and ^{13}C NMR spectroscopy to confirm its structure.

Quantitative Data for Step 2 (Proposed):

Parameter	Proposed Conditions
Starting Material	8-Methyladenosine
Key Reagents	Methyl radical source, oxidant, acid
Solvent	Acetonitrile/Water
Reaction Temperature	0°C to Room Temperature
Yield	To be determined experimentally

Application Notes: Research Use of 2,8-Dimethyladenosine

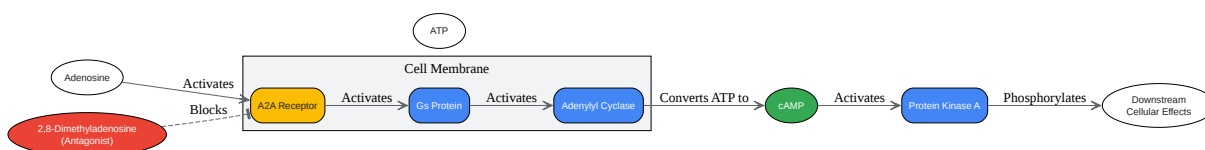
Based on the known pharmacology of 2,8-disubstituted adenosine analogs, **2,8-dimethyladenosine** is a promising candidate for several areas of research:

- **Adenosine Receptor Antagonism:** 2,8-disubstituted adenosines have been reported as antagonists of the A2A adenosine receptor.^{[1][3]} **2,8-Dimethyladenosine** could be a valuable tool to probe the structure-activity relationships of this receptor class.
- **Neurodegenerative Disease Research:** The A2A adenosine receptor is a key target in neurodegenerative diseases such as Parkinson's disease.^[1] As a potential A2A antagonist, **2,8-dimethyladenosine** could be used in in vitro and in vivo models to study the role of this receptor in neuronal function and degeneration.

- Cancer Immunotherapy: A2A receptor antagonists have shown promise in cancer immunotherapy by blocking the immunosuppressive effects of adenosine in the tumor microenvironment.[2][5] **2,8-Dimethyladenosine** could be investigated for its potential to enhance anti-tumor immune responses.
- Chemical Biology Probe: As a synthetic nucleoside analog, **2,8-dimethyladenosine** can be used to study the enzymes involved in purine metabolism and salvage pathways.

Potential Signaling Pathway Involvement

The primary expected target of **2,8-dimethyladenosine** is the A2A adenosine receptor, a G-protein coupled receptor (GPCR) that signals through the Gs protein to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).



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Caption: A2A adenosine receptor signaling pathway and proposed antagonism by **2,8-dimethyladenosine**.

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